2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 212268-45-6
VCID: VC11705846
InChI: InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2
SMILES: C1=CN(C2=C1C(=NC=N2)Cl)CCO
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

CAS No.: 212268-45-6

Cat. No.: VC11705846

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol - 212268-45-6

Specification

CAS No. 212268-45-6
Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
IUPAC Name 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol
Standard InChI InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2
Standard InChI Key JLUACDFRYAAZBB-UHFFFAOYSA-N
SMILES C1=CN(C2=C1C(=NC=N2)Cl)CCO
Canonical SMILES C1=CN(C2=C1C(=NC=N2)Cl)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is C₈H₈ClN₃O, with a molecular weight of 197.62 g/mol . The structure consists of a bicyclic pyrrolo[2,3-d]pyrimidine system, where:

  • A chlorine atom is bonded to the pyrimidine ring at position 4.

  • An ethanol group (-CH₂CH₂OH) is attached to the pyrrole nitrogen at position 7.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number212268-45-6
Molecular FormulaC₈H₈ClN₃O
Molecular Weight197.62 g/mol
Exact Mass197.0356 g/mol (calculated)
Hydrogen Bond Donors2 (OH and NH groups)
Hydrogen Bond Acceptors4 (N and O atoms)

The compound’s planar bicyclic system and polar functional groups suggest moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing Insights

While no direct synthesis protocol for 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is detailed in the literature, its production likely involves functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via a four-step process starting from ethyl 2-cyano-4,4-diethoxybutanoate . Key steps include:

  • Cyclization: Acid-catalyzed cyclization to form the pyrrolopyrimidine skeleton.

  • Chlorination: Replacement of hydroxyl groups with chlorine using phosphoryl chloride (POCl₃).

  • Functionalization at Position 7: Introduction of the ethanol group via nucleophilic substitution or coupling reactions.

Hypothetical Synthesis Route

  • Step 1: React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to substitute the hydrogen at position 7.

  • Step 2: Purify the product via column chromatography or recrystallization.

This route is analogous to methods used for synthesizing derivatives like 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine .

Physicochemical Properties

Predicted Properties

  • Melting Point: Estimated at 180–190°C, based on analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (melting point: 183–184°C) .

  • Solubility: Moderate solubility in DMSO (>10 mg/mL) due to hydrogen-bonding capacity.

  • Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for O-H (3200–3600 cm⁻¹), C-Cl (600–800 cm⁻¹), and aromatic C=N (1600 cm⁻¹).

  • NMR (¹H):

    • δ 2.8–3.2 ppm (m, 2H, CH₂OH).

    • δ 4.0–4.4 ppm (t, 1H, OH).

    • δ 6.5–8.5 ppm (m, 3H, aromatic protons).

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s structure positions it as a versatile intermediate for drug discovery:

  • Kinase Inhibitors: Analogous to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it could serve as a precursor for Janus kinase (JAK) inhibitors like ruxolitinib .

  • Anticancer Agents: Modifications at position 7 may enhance selectivity for tyrosine kinases involved in cancer proliferation.

Table 2: Related Pharmaceutical Derivatives

Compound NameCAS NumberApplication
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineN/AIntermediate for pevonedistat
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate1146629-75-5Prodrug development

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